2'-Deoxyguanosine-13C10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H13N5O4 |

|---|---|

Molecular Weight |

277.17 g/mol |

IUPAC Name |

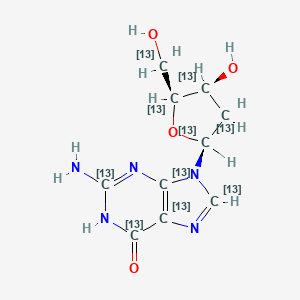

2-amino-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5-,6-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1 |

InChI Key |

YKBGVTZYEHREMT-ZDWAVMRASA-N |

Isomeric SMILES |

[13CH2]1[13C@@H]([13C@@H](O[13C@@H]1N2[13CH]=N[13C]3=[13C]2N=[13C](N[13C]3=O)N)[13CH2]O)O |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to 2'-Deoxyguanosine-13C10: Physical, Chemical, and Biological Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 2'-Deoxyguanosine-13C10, a stable isotope-labeled nucleoside crucial for a variety of research applications. This document details experimental methodologies for property determination and explores its role in biological pathways, offering valuable insights for researchers in drug development, molecular biology, and analytical chemistry.

Core Physical and Chemical Properties

This compound is a non-radioactive, stable isotope-labeled version of the naturally occurring nucleoside, 2'-deoxyguanosine. The incorporation of ten carbon-13 atoms provides a distinct mass shift, making it an invaluable tracer in mass spectrometry-based studies and a powerful tool for nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound and its unlabeled counterpart for comparative analysis.

| Property | This compound | 2'-Deoxyguanosine (Unlabeled) |

| Molecular Formula | ¹³C₁₀H₁₃N₅O₄ | C₁₀H₁₃N₅O₄ |

| Molecular Weight | ~277.17 g/mol (Varies slightly based on isotopic purity) | 267.24 g/mol |

| Appearance | White to off-white solid | White, crystalline solid |

| Melting Point | Not explicitly reported; expected to be similar to unlabeled | ~300 °C (decomposes) |

| Solubility | Soluble in DMSO and formamide. Limited solubility in water. | Soluble in hot water, dilute acids, and bases. Sparingly soluble in cold water. |

| UV Maximum (in H₂O) | Not explicitly reported; expected to be similar to unlabeled | 253 nm |

Note: Properties for the ¹³C-labeled compound are primarily sourced from material safety data sheets and product information from various suppliers. The properties of the unlabeled compound are well-established in scientific literature.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and application of this compound. The following sections outline protocols for determining key physical and chemical properties.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity. A sharp melting point range is characteristic of a pure compound.

Methodology:

-

Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-20°C per minute until it is approximately 20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.

-

Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. For a pure compound, this range should be narrow (0.5-2°C).

Solubility Assessment

Determining the solubility of this compound in various solvents is crucial for its use in biological assays and analytical methods.

Methodology:

-

Solvent Selection: A range of solvents relevant to potential applications should be tested (e.g., water, phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO), ethanol).

-

Procedure: An excess amount of this compound is added to a known volume of the solvent in a vial. The mixture is agitated (e.g., using a vortex mixer or shaker) at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Sample Analysis: The saturated solution is filtered to remove any undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Quantification: A calibration curve is generated using standards of known concentrations to accurately determine the solubility.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to determine the concentration of this compound in solution and to confirm its structural integrity.

Methodology:

-

Instrumentation: A calibrated UV-Vis spectrophotometer is used.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., water or buffer). A series of dilutions are made to create standards of known concentrations.

-

Measurement: The absorbance of each standard and the unknown sample is measured at the wavelength of maximum absorbance (λmax), which is expected to be around 253 nm. A blank containing only the solvent is used to zero the instrument.

-

Analysis: A calibration curve of absorbance versus concentration is plotted for the standards. The concentration of the unknown sample is determined from this curve using its measured absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR is a powerful technique for confirming the isotopic labeling and structural integrity of this compound.

Methodology:

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer equipped with a carbon probe is used.

-

Data Acquisition: A standard ¹³C NMR spectrum is acquired. Key parameters to optimize include the pulse angle, relaxation delay, and number of scans to achieve an adequate signal-to-noise ratio.

-

Spectral Analysis: The chemical shifts of the ten carbon signals are analyzed to confirm the structure of the molecule. The absence of significant signals at natural abundance ¹³C chemical shifts for the carbon atoms confirms high isotopic enrichment.

Mass Spectrometry

Mass spectrometry is a primary technique for verifying the molecular weight and isotopic purity of this compound.

Methodology:

-

Sample Preparation: The sample is dissolved in a suitable solvent compatible with the ionization source.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used.

-

Ionization: Electrospray ionization (ESI) is a common method for nucleosides.

-

Data Acquisition: The mass spectrum is acquired in a positive or negative ion mode.

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined and compared to the theoretical exact mass of this compound. The isotopic distribution pattern is also analyzed to confirm the number of ¹³C atoms.

Biological Significance and Applications

2'-Deoxyguanosine is a fundamental building block of DNA. The ¹³C-labeled analogue allows for precise tracing of its incorporation and fate within cellular systems.

DNA Replication and Repair

2'-Deoxyguanosine is a precursor for the synthesis of deoxyguanosine triphosphate (dGTP), which is then incorporated into DNA during replication by DNA polymerases. Damage to guanine (B1146940) bases in DNA is a common form of oxidative stress, and cells have evolved intricate DNA repair pathways to correct these lesions.

The following diagram illustrates the general workflow of using this compound to study DNA replication.

Nucleotide Salvage Pathway

In addition to de novo synthesis, cells can recycle nucleosides from the degradation of DNA and RNA through the nucleotide salvage pathway. This pathway is particularly important in non-dividing cells and for the efficient use of cellular resources.

The diagram below outlines the key steps in the salvage of deoxyguanosine.

Conclusion

This compound is a versatile and powerful tool for researchers in the life sciences. Its stable isotope label allows for precise and sensitive tracking in a variety of experimental settings. A thorough understanding of its physical and chemical properties, coupled with robust experimental protocols, is essential for its effective application in studying fundamental biological processes such as DNA replication, repair, and nucleotide metabolism. This guide serves as a comprehensive resource to facilitate the successful use of this important research compound.

The Chemical Architecture of a Tracer: An In-Depth Technical Guide to 13C Fully Labeled 2'-Deoxyguanosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analysis of 13C fully labeled 2'-Deoxyguanosine. This isotopically enriched nucleoside is an invaluable tool in a wide array of research applications, from elucidating metabolic pathways to advancing drug development. Its stable isotope composition allows for precise tracking and quantification in complex biological systems.

Chemical Structure and Properties

13C fully labeled 2'-Deoxyguanosine is a derivative of the naturally occurring nucleoside, 2'-Deoxyguanosine, where all ten carbon atoms have been replaced with the stable isotope, carbon-13 (¹³C). This isotopic enrichment significantly alters its mass and nuclear magnetic resonance properties without changing its chemical reactivity, making it an ideal tracer.

The fundamental structure consists of a guanine (B1146940) base attached to a deoxyribose sugar moiety. In the fully labeled analogue, each carbon atom in both the purine (B94841) ring of guanine and the furanose ring of deoxyribose is a ¹³C atom.

Table 1: Comparison of Unlabeled and 13C Fully Labeled 2'-Deoxyguanosine

| Property | Unlabeled 2'-Deoxyguanosine | 13C Fully Labeled 2'-Deoxyguanosine Monohydrate |

| Molecular Formula | C₁₀H₁₃N₅O₄ | ¹³C₁₀H₁₃N₅O₄·H₂O[1] |

| Molecular Weight | 267.24 g/mol | 300.15 g/mol [1] |

| Isotopic Purity | Not Applicable | Typically ≥98% for ¹³C |

The primary utility of ¹³C labeling lies in its application in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). In ¹³C NMR, the presence of a ¹³C atom at every carbon position results in a spectrum where every carbon signal is readily observable and exhibits complex splitting patterns due to ¹³C-¹³C scalar couplings. This provides a wealth of structural and dynamic information. In mass spectrometry, the significant mass shift allows for the unambiguous differentiation of the labeled molecule from its unlabeled counterpart and its metabolic products.

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Unlabeled 2'-Deoxyguanosine

Note: The chemical shifts for the ¹³C labeled compound will be very similar, with the main difference in the ¹³C spectrum being the presence of ¹³C-¹³C coupling constants. The ¹H spectrum will also show additional splitting due to ¹H-¹³C coupling.

| Atom Position | ¹H Chemical Shift (in D₂O) | ¹³C Chemical Shift (in D₂O) |

| Guanine Base | ||

| H8 | 7.97 | 140.41 |

| Deoxyribose Sugar | ||

| H1' | 6.29 | 86.64 |

| H2'α | 2.78 | 41.39 |

| H2'β | 2.50 | 41.32 |

| H3' | 4.61 | 73.86 |

| H4' | 4.12 | 89.94 |

| H5'α | 3.78 | 64.48 |

| H5'β | 3.76 | 64.48 |

Data sourced from the Human Metabolome Database and ChemicalBook.

Experimental Protocols

The synthesis and analysis of ¹³C fully labeled 2'-Deoxyguanosine require specialized techniques. Below are representative protocols for its synthesis and subsequent analysis by NMR and Mass Spectrometry.

Synthesis of 13C Fully Labeled 2'-Deoxyguanosine

The synthesis of uniformly ¹³C-labeled nucleosides is a complex process that can be achieved through either chemical synthesis or biosynthetic methods. A common biosynthetic approach involves feeding ¹³C-labeled precursors to microorganisms that can efficiently produce the desired labeled compounds.

Representative Biosynthetic Protocol:

-

Culture Preparation: A bacterial strain with a high capacity for nucleoside synthesis (e.g., a specific strain of Escherichia coli) is cultured in a minimal medium.

-

Isotope Feeding: The culture is supplied with uniformly ¹³C-labeled glucose as the sole carbon source. The microorganisms will incorporate the ¹³C label into all their carbon-containing metabolites, including nucleosides.

-

Harvesting and Extraction: After a sufficient growth period to ensure high levels of incorporation, the bacterial cells are harvested. The cellular components are then lysed, and the nucleic acids (DNA and RNA) are extracted.

-

Hydrolysis: The extracted nucleic acids are subjected to enzymatic or chemical hydrolysis to break them down into their constituent nucleosides.

-

Purification: The resulting mixture of nucleosides is purified using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to isolate the ¹³C fully labeled 2'-Deoxyguanosine.

NMR Spectroscopic Analysis

NMR spectroscopy is a powerful tool for characterizing the structure and purity of ¹³C labeled compounds.

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a small amount (typically 1-5 mg) of the purified ¹³C fully labeled 2'-Deoxyguanosine in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For the ¹³C spectrum, it is crucial to use acquisition parameters that account for the presence of ¹³C-¹³C couplings.

-

Spectral Analysis: Analyze the spectra to confirm the identity and isotopic purity of the compound. The ¹H spectrum will show characteristic shifts and coupling patterns, with additional splittings due to coupling with ¹³C. The ¹³C spectrum will display signals for all ten carbon atoms, with complex splitting patterns arising from one-bond and long-range ¹³C-¹³C couplings.

Mass Spectrometric Analysis

Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of the labeled compound.

Protocol for Mass Spectrometry Analysis:

-

Sample Preparation: Prepare a dilute solution of the ¹³C fully labeled 2'-Deoxyguanosine in a solvent compatible with the ionization method (e.g., a mixture of water and acetonitrile (B52724) for electrospray ionization).

-

Data Acquisition: Infuse the sample into a high-resolution mass spectrometer. Acquire the mass spectrum in a mode that allows for accurate mass determination.

-

Data Analysis: Analyze the resulting spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion. The observed m/z should correspond to the theoretical mass of the ¹³C₁₀-2'-Deoxyguanosine. The isotopic distribution of the molecular ion peak can be used to confirm the level of ¹³C enrichment.

Applications in Research and Drug Development

¹³C fully labeled 2'-Deoxyguanosine is a versatile tool with numerous applications in scientific research and the pharmaceutical industry.

-

Metabolic Flux Analysis: By introducing the labeled compound into a biological system, researchers can trace its metabolic fate and quantify the flux through various metabolic pathways. This is particularly useful in understanding disease states like cancer and in metabolic engineering.

-

Drug Metabolism Studies: Labeled compounds can be used to investigate the metabolism of nucleoside analogue drugs. By tracking the biotransformation of the labeled drug, researchers can identify its metabolites and understand its pharmacokinetic and pharmacodynamic properties.

-

Structural Biology: In NMR-based structural studies of DNA and DNA-protein complexes, the incorporation of ¹³C labeled nucleosides can aid in resonance assignment and provide crucial distance and dihedral angle restraints for structure determination.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes involving 2'-Deoxyguanosine.

References

Synthesis of ¹³C Labeled 2'-Deoxyguanosine: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the primary synthesis protocols for ¹³C labeled 2'-deoxyguanosine (B1662781), a critical tool for researchers in structural biology, drug development, and diagnostics. The methodologies detailed herein encompass both chemical and chemo-enzymatic approaches, offering flexibility based on laboratory capabilities and specific research needs. Quantitative data from cited literature is summarized for comparative analysis, and detailed experimental protocols are provided for key synthetic transformations.

Chemical Synthesis of 8-¹³C-2'-Deoxyguanosine Phosphoramidite (B1245037)

A robust chemical synthesis pathway for 8-¹³C-2'-deoxyguanosine, suitable for its incorporation into DNA oligomers via solid-phase synthesis, has been well-documented. This multi-step process begins with the synthesis of the ¹³C-labeled guanine (B1146940) base, followed by glycosylation and subsequent conversion to the phosphoramidite building block.

Synthesis of [8-¹³C]-Guanine

The synthesis of the isotopically labeled nucleobase is a crucial first step. While various methods exist, a common approach involves the cyclization of a pyrimidine (B1678525) derivative with a ¹³C-labeled formic acid equivalent.

Glycosylation and Protection

The labeled guanine is then coupled with a protected deoxyribose derivative. Subsequent protection of the exocyclic amine and the hydroxyl groups of the sugar is necessary for solid-phase DNA synthesis.

Phosphitylation

The final step in preparing the building block for oligonucleotide synthesis is the phosphitylation of the 3'-hydroxyl group of the protected nucleoside.

A detailed protocol for the synthesis of the 8-¹³C-2'-deoxyguanosine phosphoramidite is described in the supporting information of the work by Wöhnert et al.[1]

Chemo-enzymatic Synthesis of 2'-Deoxyguanosine with a Labeled Sugar Moiety

An alternative and often more efficient route to labeled nucleosides is the chemo-enzymatic approach. This method combines chemical synthesis of a labeled precursor with enzymatic reactions for the key bond-forming steps. One such strategy involves the enzymatic transfer of a ¹³C-labeled deoxyribose moiety to an unlabeled guanine base.[2]

Synthesis of ¹³C-labeled Deoxyribose-1-phosphate

The synthesis of the labeled sugar phosphate (B84403) is the initial chemical phase of this protocol. This can be achieved from commercially available ¹³C-labeled starting materials.

Enzymatic Transglycosylation

The key step in this approach is the enzymatic transfer of the labeled deoxyribose from deoxyribose-1-phosphate to guanine. This reaction is catalyzed by a purine (B94841) nucleoside phosphorylase (PNP).

Quantitative Data Summary

The following table summarizes the reported yields for the key synthetic routes to ¹³C labeled 2'-deoxyguanosine and its precursors.

| Synthesis Step/Method | Starting Material | Product | Reported Yield (%) | Reference |

| Chemical Synthesis | ||||

| Synthesis of 8-¹³C-Guanine | Labeled precursors | 8-¹³C-Guanine | Not specified | [1] |

| Glycosylation & Protection | 8-¹³C-Guanine, protected deoxyribose | Protected 8-¹³C-2'-deoxyguanosine | Not specified | [1] |

| Phosphitylation | Protected 8-¹³C-2'-deoxyguanosine | 8-¹³C-2'-deoxyguanosine phosphoramidite | Not specified | [1] |

| Chemo-enzymatic Synthesis | ||||

| Enzymatic Transglycosylation | ¹³C-labeled Thymidine, Guanine | ¹³C-sugar-labeled 2'-deoxyguanosine | Good | [2] |

Note: Detailed yield information for each step of the chemical synthesis of 8-¹³C-2'-deoxyguanosine phosphoramidite is often found in the supplementary materials of the cited literature and may require access to the full publication. The term "Good" for the chemo-enzymatic synthesis indicates that the authors reported the method to be high-yielding without specifying a precise numerical value in the abstract.[2]

Detailed Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 8-¹³C Purine DNA Phosphoramidites[1]

A comprehensive, step-by-step protocol for the chemical synthesis of 8-¹³C purine DNA phosphoramidites, including 8-¹³C-2'-deoxyguanosine, is provided in the supplementary information of the cited reference.[1] This document contains detailed descriptions of the reaction conditions, purification methods, and characterization data.

Protocol 2: Enzymatic Transglycosylation for the Preparation of Labeled 2'-Deoxyguanosine[2]

The general principle for this enzymatic reaction involves the following steps:

-

Preparation of the Reaction Mixture: A buffered aqueous solution is prepared containing the ¹³C-labeled deoxyribose donor (e.g., ¹³C-labeled thymidine), the acceptor base (guanine), and the appropriate phosphorylase enzyme (purine nucleoside phosphorylase).

-

Incubation: The reaction mixture is incubated at an optimal temperature and pH for the enzyme's activity.

-

Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC).

-

Purification: Once the reaction is complete, the desired ¹³C-labeled 2'-deoxyguanosine is purified from the reaction mixture, typically using chromatographic methods.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the synthesis protocols described.

Caption: Chemical synthesis workflow for 8-¹³C-2'-deoxyguanosine phosphoramidite.

Caption: Chemo-enzymatic synthesis workflow for ¹³C-sugar-labeled 2'-deoxyguanosine.

References

Technical Guide: 2'-Deoxyguanosine-13C10,15N5 in Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the isotopically labeled nucleoside, 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅, and its applications in biomedical research. This document outlines its chemical properties, a detailed experimental protocol for its use as an internal standard, and its role within the biological context of the nucleoside salvage pathway.

Core Data Presentation

Isotopically labeled 2'-Deoxyguanosine is a critical tool for researchers requiring high precision and accuracy in the quantification of its unlabeled counterpart in biological matrices. The stable isotope labels do not alter the chemical properties of the molecule, but their increased mass allows for clear differentiation in mass spectrometry-based analyses. Below is a summary of the key quantitative data for 2'-Deoxyguanosine and its commonly available labeled forms.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2'-Deoxyguanosine (Unlabeled) | 961-07-9[1][2][3][4][5] | C₁₀H₁₃N₅O₄ | 267.24[2][3][4][6] |

| 2'-Deoxyguanosine Monohydrate (Unlabeled) | 312693-72-4[7][8][9] | C₁₀H₁₅N₅O₅ | 285.26[9] |

| 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ | Not Assigned | ¹³C₁₀H₁₃¹⁵N₅O₄ | 282.13[10] |

| 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ Monohydrate | 2483830-26-6[7][8] | ¹³C₁₀H₁₅¹⁵N₅O₅ | 300.15[7][8] |

Experimental Protocols

Application: Quantification of Oxidative DNA Damage Marker 8-hydroxy-2'-deoxyguanosine (B1666359) (8-oxo-dG) in Biological Samples using Isotope Dilution Mass Spectrometry.

Stable isotope-labeled analogues are essential for achieving high accuracy and reproducibility in the quantification of DNA adducts, which are often present at very low concentrations (0.01–10 adducts per 10⁸ normal nucleotides).[1][7][8][11] The use of an isotopically labeled internal standard, such as 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ (which can be used to generate a corresponding labeled 8-oxo-dG standard), is considered the gold standard for this type of analysis.[1][12]

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation and DNA Extraction:

-

Isolate genomic DNA from the biological matrix of interest (e.g., tissue, cells, urine) using a standard DNA extraction kit or protocol that minimizes oxidative artifacts.

-

Quantify the extracted DNA using a spectrophotometric or fluorometric method.

-

-

Addition of Internal Standard:

-

DNA Hydrolysis:

-

The DNA is enzymatically hydrolyzed to its constituent nucleosides. This is typically a two-step process:

-

Incubate the DNA with nuclease P1 to digest the DNA into deoxynucleoside 5'-monophosphates.

-

Follow with an incubation with alkaline phosphatase to dephosphorylate the nucleotides into deoxyribonucleosides.[7]

-

-

-

Sample Cleanup (Optional but Recommended):

-

LC-MS/MS Analysis:

-

Inject the processed sample into an LC-MS/MS system.

-

Liquid Chromatography (LC): Separate the nucleosides using a reverse-phase C18 column with a gradient elution, typically using a mobile phase of water and methanol (B129727) or acetonitrile (B52724) with a small percentage of an acid modifier like formic acid.[5]

-

Mass Spectrometry (MS/MS): Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Selected Reaction Monitoring (SRM) to detect and quantify the analyte (8-oxo-dG) and the internal standard.

-

-

Quantification:

-

Create a calibration curve using known concentrations of the unlabeled 8-oxo-dG standard spiked with a constant amount of the internal standard.

-

The concentration of 8-oxo-dG in the biological sample is determined by comparing the ratio of the peak area of the analyte to the peak area of the internal standard against the calibration curve.

-

Mandatory Visualization

The metabolic fate of 2'-Deoxyguanosine within the cell is primarily governed by the nucleoside salvage pathway. This pathway recycles nucleosides from the degradation of DNA and RNA to synthesize new nucleotides, which is particularly important in non-dividing cells or tissues with limited de novo synthesis capabilities.[13][14] The key rate-limiting enzyme in the mitochondrial purine (B94841) salvage pathway is Deoxyguanosine Kinase (DGUOK).[9][10][15]

Caption: Mitochondrial purine salvage pathway for 2'-Deoxyguanosine.

References

- 1. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Rapid measurement of 8-oxo-7,8-dihydro-2′-deoxyguanosine in human biological matrices using ultra-high-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A serially coupled stationary phase method for the determination of urinary 8-oxo-7,8-dihydro-2′-deoxyguanosine by liquid chromatography ion trap tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The mitochondrial deoxyguanosine kinase is required for cancer cell stemness in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nucleoside supplementation modulates mitochondrial DNA copy number in the dguok −/− zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. sfrbm.org [sfrbm.org]

- 13. Nucleotide salvage - Wikipedia [en.wikipedia.org]

- 14. fiveable.me [fiveable.me]

- 15. academic.oup.com [academic.oup.com]

The In Vivo Journey of ¹³C₁₀-Labeled 2'-Deoxyguanosine: A Technical Guide to its Metabolic Fate and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated metabolic fate and in vivo stability of 2'-Deoxyguanosine-¹³C₁₀, a heavy-isotope labeled nucleoside crucial for a variety of research applications, including DNA adduct studies and the investigation of nucleotide metabolism. While specific in vivo pharmacokinetic data for this particular isotopic analog is not extensively published, this document synthesizes established principles of purine (B94841) metabolism and stable isotope tracing to project its biological pathway, stability, and analytical considerations.

Introduction to 2'-Deoxyguanosine (B1662781) and Stable Isotope Labeling

2'-Deoxyguanosine (dG) is one of the four fundamental deoxyribonucleosides that constitute DNA. Its metabolism is tightly regulated to ensure a balanced supply for DNA replication and repair. The introduction of stable isotopes, such as Carbon-13 (¹³C), into the dG molecule creates a powerful tool for researchers. The ¹³C₁₀-labeling, where all ten carbon atoms in the deoxyguanosine molecule are replaced with ¹³C, renders it distinguishable from its endogenous, unlabeled counterpart by mass spectrometry. This allows for the precise tracing of its metabolic journey through various biochemical pathways in vivo without the complications of radioactivity.

Anticipated Metabolic Fate of 2'-Deoxyguanosine-¹³C₁₀

Upon administration, 2'-Deoxyguanosine-¹³C₁₀ is expected to enter the intricate network of purine metabolism. The primary pathways determining its fate are the purine salvage pathway and, to a lesser extent, catabolic processes.

The Purine Salvage Pathway: Anabolism and DNA Incorporation

The predominant fate of exogenous deoxyguanosine is its utilization through the purine salvage pathway. This pathway recycles nucleosides and nucleobases to synthesize nucleotides, which is energetically more favorable than de novo synthesis.

The key steps involving 2'-Deoxyguanosine-¹³C₁₀ are:

-

Phosphorylation to dGMP-¹³C₁₀: The initial and rate-limiting step is the phosphorylation of 2'-Deoxyguanosine-¹³C₁₀ to 2'-deoxyguanosine monophosphate (dGMP-¹³C₁₀). This reaction is primarily catalyzed by the enzyme deoxyguanosine kinase.[1]

-

Further Phosphorylation to dGDP-¹³C₁₀ and dGTP-¹³C₁₀: dGMP-¹³C₁₀ is subsequently phosphorylated to 2'-deoxyguanosine diphosphate (B83284) (dGDP-¹³C₁₀) and then to 2'-deoxyguanosine triphosphate (dGTP-¹³C₁₀) by guanylate kinase and nucleoside diphosphate kinase, respectively.

-

Incorporation into DNA: As a building block of DNA, dGTP-¹³C₁₀ is incorporated into the DNA of replicating cells by DNA polymerases. The extent of incorporation provides a measure of DNA synthesis and cellular proliferation.

Catabolic Pathway: Degradation and Excretion

A smaller fraction of the administered 2'-Deoxyguanosine-¹³C₁₀ is expected to undergo catabolism.

-

Cleavage to Guanine-¹³C₁₀: Purine nucleoside phosphorylase (PNP) can cleave the glycosidic bond of 2'-Deoxyguanosine-¹³C₁₀ to yield the free purine base, guanine-¹³C₁₀, and 2-deoxyribose-1-phosphate.

-

Conversion to Xanthine-¹³C₁₀ and Uric Acid-¹³C₁₀: Guanine-¹³C₁₀ can be deaminated to form xanthine-¹³C₁₀, which is then oxidized by xanthine (B1682287) oxidase to uric acid-¹³C₁₀.[2]

-

Excretion: Uric acid-¹³C₁₀ is the final product of purine degradation in humans and is excreted in the urine.

The following diagram illustrates the central metabolic pathways for 2'-Deoxyguanosine-¹³C₁₀.

References

The Role of Stable Isotope-Labeled Nucleosides in DNA Structural Studies: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The precise characterization of DNA structure and dynamics is fundamental to understanding its biological functions and for the rational design of therapeutic agents. While high-resolution techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful, they often face challenges with large or complex DNA molecules. The strategic incorporation of stable isotopes, such as ¹³C, ¹⁵N, and ²H, into nucleosides has become an indispensable tool to overcome these limitations. This guide provides a comprehensive overview of the application of stable isotope labeling in DNA structural biology, with a focus on NMR spectroscopy, mass spectrometry, and X-ray crystallography. It includes detailed experimental protocols, quantitative data summaries, and visual workflows to serve as a practical resource for researchers in the field.

Core Applications of Stable Isotope Labeling

The utility of stable isotope labeling lies in its ability to introduce a specific, detectable signal or to alter physical properties in a way that simplifies complex analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of biomolecules in solution. However, for DNA molecules larger than a few base pairs, severe spectral overlap of proton (¹H) signals in non-labeled samples makes unambiguous resonance assignment and structure determination nearly impossible.

Stable isotope labeling with ¹³C and ¹⁵N helps to resolve this issue by dispersing the signals into additional dimensions. By creating 2D and 3D NMR experiments (e.g., ¹H-¹³C HSQC, ¹H-¹⁵N HSQC), the crowded proton spectrum is unfolded, allowing for the assignment of individual atomic resonances. This is crucial for determining torsion angles, identifying hydrogen bonds, and characterizing the DNA backbone conformation. Furthermore, deuterium (B1214612) (²H) labeling can simplify spectra and allow for the study of dynamics at specific sites.

Mass Spectrometry (MS)

In mass spectrometry, stable isotope labeling serves as a powerful tool for quantitative analysis and for distinguishing between different DNA strands or fragments within a complex mixture. By incorporating nucleosides with a known mass difference (e.g., ¹⁵N-labeled vs. natural abundance ¹⁴N), one can create an internal standard for precise quantification of DNA adducts, DNA-protein cross-links, or DNA damage. This method is particularly valuable in drug development for quantifying the binding of a therapeutic agent to its DNA target.

X-ray Crystallography

While less common than in NMR, stable isotopes can also be used in X-ray crystallography. The primary application is in neutron crystallography, where the substitution of hydrogen with deuterium can help in locating proton positions, which are often difficult to determine with X-rays alone. This is particularly important for understanding the details of hydrogen bonding networks within the DNA duplex and at the interface with binding partners.

Methodologies for Incorporating Stable Isotope-Labeled Nucleosides

The successful application of stable isotope labeling begins with the efficient and site-specific incorporation of labeled nucleosides into the DNA sequence of interest.

Three primary strategies are employed to introduce stable isotopes into DNA sequences.[1]

Chemical Synthesis

Solid-phase phosphoramidite (B1245037) chemistry is the cornerstone of modern oligonucleotide synthesis and is highly amenable to the incorporation of labeled nucleosides.[1][2][3] This bottom-up approach allows for the precise, site-specific placement of an isotope-labeled phosphoramidite at any desired position within the DNA sequence.[1][2] This is particularly advantageous for studies where the focus is on a specific region of the DNA, such as a protein binding site or a site of drug interaction.[1] While highly flexible, the chemical synthesis of the labeled phosphoramidite building blocks themselves can be a demanding multi-step process.[3][4]

Enzymatic Ligation

Enzymatic ligation involves the use of DNA ligases, such as T4 DNA ligase, to join smaller, pre-synthesized oligonucleotide fragments.[5][6] This method is particularly useful for constructing larger DNA molecules where one or more of the fragments have been prepared with stable isotope labels. The process relies on the ability of ligases to form phosphodiester bonds and seal nicks in a DNA duplex.[5] It operates under mild, physiological conditions, making it suitable for molecules with delicate chemical modifications.[5]

Polymerase Chain Reaction (PCR)

For uniform labeling of a DNA molecule, PCR is an efficient method.[2] In this approach, the reaction mixture is supplied with labeled deoxynucleoside triphosphates (dNTPs). DNA polymerase then incorporates these labeled dNTPs into the newly synthesized DNA strands during amplification.[2][7] This method is ideal for generating large quantities of uniformly labeled DNA for NMR studies where global structural information is desired.[1]

Experimental Workflows and Protocols

The following sections provide a generalized workflow for DNA structural studies using stable isotopes and a detailed protocol for a key preparatory step.

Overall Experimental Workflow

The process begins with the design of the DNA sequence and the labeling strategy. This is followed by the synthesis and purification of the labeled DNA, sample preparation for analysis, data acquisition, and finally, data processing and structure calculation.

References

- 1. Oligonucleotide Synthesis Materials | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 2. Synthesizing Stable Isotope-Labeled Nucleic Acids | Silantes [silantes.com]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bachem.com [bachem.com]

- 6. lifesciences.danaher.com [lifesciences.danaher.com]

- 7. depts.washington.edu [depts.washington.edu]

An In-depth Technical Guide to Oxidative DNA Damage and Repair Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of oxidative DNA damage, a fundamental process implicated in aging, cancer, and various neurodegenerative diseases. It details the mechanisms of damage, the intricate cellular repair pathways, and the experimental methodologies used to investigate these processes. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are focused on the intricate interplay between genomic integrity and disease.

Introduction to Oxidative DNA Damage

Cellular metabolism, particularly oxidative phosphorylation, and exposure to exogenous agents such as ionizing radiation and certain chemicals, generate reactive oxygen species (ROS).[1][2] These highly reactive molecules, including superoxide (B77818) anions (O₂•−), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), can inflict damage on cellular macromolecules, with DNA being a primary target.[1][2] This "oxidative DNA damage" encompasses a wide spectrum of lesions, from modified bases and abasic sites to single- and double-strand breaks (SSBs and DSBs).[2][3] If left unrepaired, these lesions can lead to mutations, genomic instability, and ultimately, cellular dysfunction or death.[3]

One of the most common and mutagenic oxidative DNA lesions is 8-oxo-7,8-dihydroguanine (8-oxoG), which can mispair with adenine (B156593) during DNA replication, leading to G:C to T:A transversion mutations.[2][4] The cellular burden of oxidative DNA damage is substantial, with estimates of tens of thousands of oxidative lesions occurring per cell per day in humans.[5] To counteract this constant threat, cells have evolved a sophisticated and overlapping network of DNA repair pathways.

Major Oxidative DNA Repair Pathways

The primary defense against oxidative DNA damage involves several key repair pathways: Base Excision Repair (BER), Nucleotide Excision Repair (NER), Mismatch Repair (MMR), and Double-Strand Break Repair, which includes Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR).

Base Excision Repair (BER)

BER is the principal pathway for the repair of small, non-helix-distorting base lesions, such as 8-oxoG, alkylated bases, and deaminated bases.[4][6] It is a highly specific and efficient process initiated by a class of enzymes called DNA glycosylases.

Key Steps in BER:

-

Lesion Recognition and Excision: A DNA glycosylase specific to the damaged base recognizes and cleaves the N-glycosidic bond, releasing the damaged base and creating an apurinic/apyrimidinic (AP) site.[4] For example, 8-oxoguanine DNA glycosylase (OGG1) removes 8-oxoG.[7]

-

AP Site Incision: An AP endonuclease, primarily APE1 in humans, cleaves the phosphodiester backbone 5' to the AP site, generating a 3'-hydroxyl and a 5'-deoxyribosephosphate (dRP) end.[8]

-

End Processing and DNA Synthesis: DNA polymerase β (Pol β) removes the dRP moiety and inserts the correct nucleotide into the gap.[4]

-

Ligation: DNA ligase III, in complex with XRCC1, seals the nick in the DNA backbone to complete the repair.[4]

There are two sub-pathways of BER: short-patch BER, which replaces a single nucleotide, and long-patch BER, which replaces 2-13 nucleotides and involves different polymerases and ligases.

Signaling Pathway for Base Excision Repair (BER):

Caption: The Base Excision Repair (BER) pathway for oxidative DNA damage.

Nucleotide Excision Repair (NER)

While primarily responsible for bulky, helix-distorting lesions, NER can also act as a backup pathway for the repair of certain oxidative DNA lesions, especially when BER is overwhelmed or deficient.[6][7] NER is a more complex process involving the removal of a short oligonucleotide containing the lesion.

Key Steps in NER:

-

Damage Recognition: In global genome NER (GG-NER), the XPC-RAD23B complex recognizes the lesion. In transcription-coupled NER (TC-NER), stalled RNA polymerase II recruits NER factors.

-

DNA Unwinding: The TFIIH complex, which includes the helicases XPB and XPD, unwinds the DNA around the lesion.

-

Dual Incision: The endonucleases XPG and XPF-ERCC1 make incisions on the 3' and 5' sides of the lesion, respectively, excising a 24-32 nucleotide fragment.

-

DNA Synthesis and Ligation: DNA polymerase δ/ε synthesizes a new DNA strand using the undamaged strand as a template, and the final nick is sealed by DNA ligase I.

Signaling Pathway for Nucleotide Excision Repair (NER):

Caption: The Nucleotide Excision Repair (NER) pathway.

Mismatch Repair (MMR)

The MMR system primarily corrects base-base mismatches and insertion-deletion loops that arise during DNA replication. However, emerging evidence suggests a role for MMR in the response to oxidative DNA damage, particularly in the recognition and removal of 8-oxoG:A mispairs that form after replication of a damaged guanine.

Signaling Pathway for Mismatch Repair (MMR) in Oxidative Damage:

Caption: Mismatch Repair (MMR) pathway's role in oxidative damage.

Double-Strand Break (DSB) Repair

Oxidative stress can lead to the formation of DSBs, which are highly cytotoxic and genotoxic lesions. Two main pathways repair DSBs: Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR).

-

Non-Homologous End Joining (NHEJ): This is the predominant DSB repair pathway throughout the cell cycle. It directly ligates the broken DNA ends and is often error-prone, leading to small insertions or deletions. Key proteins include the Ku70/80 heterodimer, DNA-PKcs, and DNA Ligase IV/XRCC4.

-

Homologous Recombination (HR): This is a high-fidelity repair pathway that is active during the S and G2 phases of the cell cycle, as it requires an undamaged sister chromatid as a template. Key proteins include the MRN complex (MRE11-RAD50-NBS1), BRCA1, BRCA2, and RAD51.

Signaling Pathways for Double-Strand Break (DSB) Repair:

Caption: The two major pathways for Double-Strand Break (DSB) repair.

Quantitative Data on Oxidative DNA Damage and Repair

The frequency of oxidative DNA lesions and the kinetics of their repair are crucial parameters for understanding the impact of oxidative stress on genomic stability.

| Parameter | Value | Reference Organism/Cell Type | Citation |

| Frequency of Oxidative DNA Damage | |||

| Total Oxidative Lesions | ~10,000 per cell per day | Human | [5] |

| 8-oxo-dG | ~1 per 10^6 dG | Human cells | [3] |

| Oxidative Clustered DNA Lesions (OCDLs) | 20-500 clusters per Gbp | Human cells | [9] |

| Enzyme Kinetics (BER) | |||

| OGG1 (k_cat) | ~0.1 min⁻¹ | Human | [8][10] |

| OGG1 (k_cat) with APE1 | ~0.5 min⁻¹ | Human | [8][10] |

| APE1 (k_cat) | ~400-fold higher than OGG1 | Human | [8] |

| Repair Pathway Kinetics | |||

| Non-Homologous End Joining (NHEJ) | ~30 minutes | Human cells | [11][12] |

| Homologous Recombination (HR) | ≥ 7 hours | Human cells | [11][12] |

Experimental Protocols for Studying Oxidative DNA Damage and Repair

A variety of techniques are employed to detect and quantify oxidative DNA damage and to assess the efficiency of repair pathways.

Comet Assay (Single-Cell Gel Electrophoresis) for Detecting DNA Damage and Repair

The comet assay is a sensitive method for detecting DNA strand breaks and can be modified to detect specific base lesions.[13]

Experimental Workflow for Comet Assay:

Caption: A typical workflow for the Comet Assay.

Detailed Methodology:

-

Cell Preparation: Prepare a single-cell suspension from cultured cells or tissues.

-

Embedding: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal-melting-point agarose.

-

Lysis: Immerse the slides in a high-salt and detergent lysis solution to remove cell membranes and proteins, leaving behind nucleoids.

-

Enzyme Digestion (for specific lesion detection): To detect specific oxidative base lesions, incubate the nucleoids with a lesion-specific glycosylase, such as formamidopyrimidine DNA glycosylase (FPG) for 8-oxoG. This enzyme will create a strand break at the site of the lesion.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA and then apply an electric field. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope.

-

Quantification: Use image analysis software to quantify the amount of DNA in the comet tail, which is proportional to the amount of DNA damage.

HPLC-MS/MS for Quantification of 8-oxo-dG

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the absolute quantification of specific DNA lesions like 8-oxo-dG.[14]

Detailed Methodology:

-

DNA Isolation: Isolate genomic DNA from cells or tissues, taking precautions to prevent artifactual oxidation during the process.

-

DNA Hydrolysis: Enzymatically digest the DNA to its constituent deoxynucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.

-

Chromatographic Separation: Inject the hydrolyzed DNA sample into an HPLC system equipped with a C18 reverse-phase column to separate the deoxynucleosides.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is set to monitor the specific mass-to-charge ratio (m/z) transitions for 8-oxo-dG and an internal standard (e.g., ¹⁵N₅-labeled 8-oxo-dG).

-

Quantification: The amount of 8-oxo-dG in the sample is determined by comparing its peak area to that of the known amount of the internal standard.

In Vitro DNA Repair Assay

This assay measures the DNA repair capacity of a cell extract.[15][16][17]

Detailed Methodology:

-

Preparation of Substrate DNA: Prepare plasmid DNA containing specific oxidative lesions (e.g., by treating with a photosensitizer and light to induce 8-oxoG).

-

Preparation of Cell Extract: Prepare a whole-cell or nuclear extract from the cells of interest.

-

Repair Reaction: Incubate the lesion-containing plasmid DNA with the cell extract, ATP, and other necessary cofactors.

-

Analysis of Repair: The extent of repair can be measured in several ways:

-

Incision Assay: Measure the conversion of supercoiled plasmid to nicked or linear forms by agarose gel electrophoresis. This reflects the activity of glycosylases and endonucleases.

-

Repair Synthesis Assay: Include radiolabeled or fluorescently labeled dNTPs in the reaction and measure their incorporation into the plasmid DNA.

-

Conclusion

Oxidative DNA damage is an unavoidable consequence of aerobic life that poses a significant threat to genomic integrity. The cellular response to this damage is multifaceted, involving a coordinated network of DNA repair pathways. A thorough understanding of these pathways and the experimental tools to study them is paramount for developing novel therapeutic strategies for a wide range of human diseases. This guide provides a foundational framework for researchers and drug development professionals to navigate this complex and critical area of study.

References

- 1. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]

- 2. mdpi.com [mdpi.com]

- 3. Role of oxidatively induced DNA lesions in human pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Biology 12: 'Base excision repair (BER) and nucleotide excision repair (NER)' [cureffi.org]

- 5. DNA damage (naturally occurring) - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Oxidative DNA Damage and Nucleotide Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stimulation of human 8-oxoguanine-DNA glycosylase by AP-endonuclease: potential coordination of the initial steps in base excision repair - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Accumulation of oxidatively induced clustered DNA lesions in human tumor tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. Comparison of nonhomologous end joining and homologous recombination in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biomed.cas.cz [biomed.cas.cz]

- 14. researchgate.net [researchgate.net]

- 15. A Standardized Protocol for the In Vitro Comet-Based DNA Repair Assay | Springer Nature Experiments [experiments.springernature.com]

- 16. researchgate.net [researchgate.net]

- 17. An optimized comet-based in vitro DNA repair assay to assess base and nucleotide excision repair activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating DNA Repair Mechanisms with 2'-Deoxyguanosine-¹³C₁₀: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of the stable isotope-labeled nucleoside, 2'-Deoxyguanosine-¹³C₁₀ (¹³C₁₀-dG), in the intricate study of DNA repair mechanisms. The use of stable isotopes, particularly in conjunction with mass spectrometry, has revolutionized our ability to trace the fate of specific molecules within complex biological systems, offering unprecedented insights into the dynamic processes of DNA damage and repair. This guide provides a comprehensive overview of the core principles, detailed experimental protocols, quantitative data analysis, and visualization of the associated signaling pathways.

Introduction: The Power of Stable Isotope Labeling in DNA Repair Research

Understanding the multifaceted mechanisms of DNA repair is paramount in fields ranging from oncology to neurodegenerative diseases. Stable isotope labeling, a non-radioactive technique, allows for the precise tracking of molecules through metabolic and signaling pathways.[1] By replacing the naturally abundant ¹²C atoms in 2'-deoxyguanosine (B1662781) with the heavier ¹³C isotope, we create a molecular tracer, ¹³C₁₀-dG, that is chemically identical to its endogenous counterpart but distinguishable by its mass.[2]

This mass difference is the cornerstone of its application. When introduced into cellular systems, ¹³C₁₀-dG can be incorporated into DNA, particularly at sites of damage during the repair process. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can then be employed to differentiate between the labeled and unlabeled deoxynucleosides, enabling the quantification of DNA damage, repair kinetics, and the activity of specific repair enzymes with high sensitivity and accuracy.[3][4]

Core Applications of 2'-Deoxyguanosine-¹³C₁₀ in DNA Repair Studies

The primary applications of ¹³C₁₀-dG in this field revolve around its use as an internal standard for accurate quantification of DNA adducts and as a tracer to monitor the dynamics of DNA repair pathways.

-

Quantification of DNA Adducts: ¹³C₁₀-dG and its oxidized form, ¹³C₁₀-8-oxo-dG, serve as ideal internal standards for the precise measurement of endogenous DNA damage. By spiking a known amount of the labeled standard into a biological sample before processing, any sample loss or variability in ionization efficiency during LC-MS/MS analysis can be corrected for, leading to highly accurate quantification of the corresponding unlabeled DNA adduct.[5]

-

Tracing DNA Repair Pathways: Pulse-chase experiments utilizing ¹³C₁₀-dG allow researchers to follow the incorporation and subsequent removal of this labeled nucleoside from DNA over time. This provides a dynamic view of DNA repair processes, enabling the determination of repair kinetics and the identification of factors that modulate repair efficiency.[6]

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing ¹³C₁₀-dG to investigate DNA repair mechanisms. These protocols are based on established techniques in the field and can be adapted for specific research questions.

Pulse-Chase Labeling of Cells with ¹³C₁₀-Deoxyguanosine

This protocol describes how to label cellular DNA with ¹³C₁₀-dG to study the kinetics of its incorporation and removal, reflecting DNA repair activity.

Materials:

-

Cell culture medium and supplements

-

2'-Deoxyguanosine-¹³C₁₀ (¹³C₁₀-dG)

-

Cultured cells of interest (e.g., human fibroblasts, cancer cell lines)

-

Phosphate-buffered saline (PBS)

-

DNA extraction kit

-

LC-MS/MS system

Procedure:

-

Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow for 24 hours.

-

Pulse: Replace the culture medium with a fresh medium containing a defined concentration of ¹³C₁₀-dG (e.g., 1-10 µM). The duration of this "pulse" will depend on the specific repair pathway being investigated and the expected rate of incorporation.

-

Chase: After the pulse period, remove the ¹³C₁₀-dG-containing medium, wash the cells twice with warm PBS, and replace it with a fresh medium containing a high concentration of unlabeled 2'-deoxyguanosine (e.g., 100 µM). This "chase" prevents further incorporation of the labeled nucleoside.

-

Time Points: Harvest cells at various time points during the chase period (e.g., 0, 2, 4, 8, 16, 24 hours) to monitor the removal of ¹³C₁₀-dG from the DNA.

-

DNA Extraction: Isolate genomic DNA from the harvested cells using a commercial DNA extraction kit, following the manufacturer's instructions.

-

DNA Digestion and LC-MS/MS Analysis: Proceed with the protocol for DNA digestion and LC-MS/MS analysis as described in section 3.3.

In Vitro DNA Glycosylase Activity Assay

This assay measures the activity of a key class of base excision repair (BER) enzymes, DNA glycosylases, using a synthetic DNA substrate containing a ¹³C₁₀-labeled lesion.

Materials:

-

Purified DNA glycosylase (e.g., OGG1)

-

Synthetic oligonucleotide substrate containing a single ¹³C₁₀-8-oxo-dG lesion

-

Reaction buffer (specific to the enzyme being assayed)

-

LC-MS/MS system

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the ¹³C₁₀-labeled oligonucleotide substrate, the purified DNA glycosylase, and the appropriate reaction buffer.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C) for a defined period.

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., formamide) or by heat inactivation.

-

Analysis of Excised Base: Analyze the reaction mixture by LC-MS/MS to quantify the amount of the excised ¹³C₁₀-8-oxoguanine base. The rate of product formation is indicative of the enzyme's activity.

DNA Digestion and LC-MS/MS Analysis for ¹³C₁₀-dG Quantification

This protocol outlines the steps for preparing DNA samples for mass spectrometry analysis to quantify the levels of ¹³C₁₀-dG and its derivatives.

Materials:

-

Isolated genomic DNA

-

Nuclease P1

-

Alkaline phosphatase

-

¹³C₁₀,¹⁵N₅-labeled internal standards (for absolute quantification)

-

LC-MS/MS system with a triple quadrupole mass spectrometer

Procedure:

-

Internal Standard Spiking: Add a known amount of the ¹³C₁₀,¹⁵N₅-labeled internal standard to the DNA sample.

-

Enzymatic Digestion:

-

Incubate the DNA with nuclease P1 at 37°C for 2 hours to digest the DNA into deoxynucleoside 3'-monophosphates.

-

Add alkaline phosphatase and incubate at 37°C for another 2 hours to dephosphorylate the nucleosides.

-

-

Sample Cleanup: Use solid-phase extraction (SPE) to remove proteins and other contaminants from the digested sample.

-

LC-MS/MS Analysis:

-

Inject the purified sample into the LC-MS/MS system.

-

Separate the deoxynucleosides using a suitable C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

-

Detect and quantify the parent and fragment ions of both the unlabeled and ¹³C₁₀-labeled deoxynucleosides using multiple reaction monitoring (MRM) mode.

-

Data Presentation

The quantitative data obtained from the experiments described above can be summarized in tables for clear comparison and interpretation.

| Table 1: Kinetics of ¹³C₁₀-dG Removal from Genomic DNA | |

| Chase Time (hours) | ¹³C₁₀-dG / Total dG Ratio |

| 0 | 1.00 ± 0.05 |

| 2 | 0.82 ± 0.04 |

| 4 | 0.65 ± 0.06 |

| 8 | 0.41 ± 0.03 |

| 16 | 0.20 ± 0.02 |

| 24 | 0.08 ± 0.01 |

| Hypothetical data representing the decrease in the ratio of labeled to total deoxyguanosine over time, indicating DNA repair activity. |

| Table 2: Kinetic Parameters of OGG1 with ¹³C₁₀-8-oxo-dG Substrate | |

| Parameter | Value |

| Kₘ (nM) | 15.2 ± 2.1 |

| kcat (min⁻¹) | 0.85 ± 0.07 |

| kcat/Kₘ (nM⁻¹min⁻¹) | 0.056 |

| Hypothetical kinetic parameters for the 8-oxoguanine DNA glycosylase 1 (OGG1) enzyme determined using a ¹³C₁₀-labeled substrate. |

Visualization of Pathways and Workflows

Graphical representations are essential for illustrating the complex processes involved in DNA repair and the experimental logic. The following diagrams were generated using the DOT language for Graphviz.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. Genome-wide kinetics of DNA excision repair in relation to chromatin state and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pulse-Chase Analysis of Procollagen Biosynthesis by Azidohomoalanine Labeling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Quantitative Analysis of 8-oxo-dG: A High-Precision Method Using 2'-Deoxyguanosine-¹³C₁₀ as an Internal Standard

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) is a primary product of oxidative DNA damage and a widely recognized biomarker for assessing oxidative stress implicated in carcinogenesis, neurodegenerative diseases, and aging.[1][2] Accurate quantification of 8-oxo-dG is crucial for understanding disease mechanisms and evaluating the efficacy of therapeutic interventions. However, the analysis is challenging due to the potential for artificial oxidation of 2'-deoxyguanosine (B1662781) (dG) during sample preparation, leading to overestimated levels of 8-oxo-dG.[1][2][3]

This application note details a robust and highly sensitive method for the quantitative analysis of 8-oxo-dG in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, 2'-Deoxyguanosine-¹³C₁₀. The use of an isotopic internal standard is critical to correct for sample loss during preparation and for variations in ionization efficiency, ensuring high accuracy and precision. Furthermore, the protocol incorporates essential steps to minimize artifactual formation of 8-oxo-dG.

Core Principles

The methodology is based on the principle of stable isotope dilution mass spectrometry. A known amount of the isotopically labeled internal standard (2'-Deoxyguanosine-¹³C₁₀) is spiked into the biological sample at the earliest stage of preparation. This standard is chemically identical to the analyte (dG) but isotopically distinct, allowing it to be differentiated by the mass spectrometer. By monitoring the conversion of the labeled dG to labeled 8-oxo-dG, the extent of artifactual oxidation during the analytical procedure can be assessed.[4] The native 8-oxo-dG is quantified by comparing its peak area to that of a labeled 8-oxo-dG internal standard, while the total dG is quantified against the spiked 2'-Deoxyguanosine-¹³C₁₀.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the analysis of 8-oxo-dG in various biological matrices using LC-MS/MS with isotope dilution. These values can serve as a reference for expected ranges in control and treated samples.

Table 1: Basal Levels of 8-oxo-dG in Human Biological Samples

| Biological Matrix | Mean Concentration (ng/mL) | Concentration Range (ng/mL) | Normalized Value | Reference |

| Urine | 1.65 | 0.4 - 20 | 1.72 µg/g creatinine | [4] |

| Serum | - | - | - | [5] |

| Plasma | - | - | - | [6] |

| Lymphocyte DNA | - | - | 1.57 ± 0.88 adducts per 10⁶ dG | [7] |

Table 2: 8-oxo-dG Levels in Human Urine (Smokers vs. Non-smokers)

| Group | n | Mean 8-oxo-dG (µg/g creatinine) | Standard Deviation |

| Non-smokers | - | 1.72 | - |

| Smokers | - | Significantly higher than non-smokers | - |

Data adapted from a study on tobacco-smoking-induced oxidative stress.[4]

Table 3: LC-MS/MS Method Validation Parameters

| Parameter | Value |

| Limit of Detection (LOD) | 1.8 fmol |

| Limit of Quantification (LOQ) | 0.018 nmol/L |

| Linearity (r²) | > 0.99 |

| Accuracy (%) | 88.5 - 107.7 |

| Precision (CV%) | < 15% |

Compiled from various validated LC-MS/MS methods.[1][5]

Experimental Protocols

A detailed methodology for the quantification of 8-oxo-dG from cellular DNA is provided below. This protocol emphasizes the critical steps for preventing artifactual oxidation.

I. DNA Isolation

Objective: To isolate high-quality genomic DNA while minimizing oxidative damage.

Materials:

-

Cell or tissue sample

-

DNAzol or similar guanidine-thiocyanate-based lysis solution

-

Ethanol (75% and 100%, ice-cold)

-

Nuclease-free water

-

Deferoxamine (DFO) mesylate salt (iron chelator)

-

All solutions should be prepared with Chelex-treated, nuclease-free water to remove transition metal ions.

Protocol:

-

Homogenize the cell pellet or tissue sample in a guanidine-thiocyanate-based lysis solution.

-

Add DFO to all buffers to a final concentration of 0.1 mM to chelate any residual metal ions that can catalyze Fenton-like reactions.

-

Precipitate the DNA by adding ice-cold 100% ethanol.

-

Wash the DNA pellet with 75% ethanol.

-

Air-dry the pellet briefly and resuspend in nuclease-free water containing 0.1 mM DFO.

-

Quantify the DNA using a spectrophotometer (A₂₆₀/A₂₈₀ ratio should be ~1.8).

II. Enzymatic Hydrolysis of DNA

Objective: To digest the DNA into its constituent deoxynucleosides.

Materials:

-

Isolated DNA sample

-

2'-Deoxyguanosine-¹³C₁₀ internal standard

-

[¹⁵N₅]-8-oxo-dG internal standard

-

DNase I

-

Nuclease P1

-

Alkaline phosphatase

-

Digestion buffer (e.g., 20 mM Tris-HCl, 10 mM MgCl₂, pH 7.4 with 0.1 mM DFO)

Protocol:

-

To 50 µg of DNA, add a known amount of 2'-Deoxyguanosine-¹³C₁₀ and [¹⁵N₅]-8-oxo-dG internal standards.

-

Add DNase I and incubate at 37°C for 2 hours.

-

Add Nuclease P1 and continue incubation at 37°C for another 2 hours.

-

Adjust the pH to ~8.0 with Tris buffer and add alkaline phosphatase. Incubate at 37°C for 1 hour.

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) to precipitate the enzymes.

-

Centrifuge the sample and collect the supernatant containing the deoxynucleosides.

III. Sample Clean-up (Solid-Phase Extraction - SPE)

Objective: To remove interfering substances from the DNA hydrolysate prior to LC-MS/MS analysis.

Materials:

-

C18 SPE cartridges

-

0.1% Formic acid in water

Protocol:

-

Condition the C18 SPE cartridge with methanol followed by 0.1% formic acid in water.

-

Load the supernatant from the enzymatic hydrolysis step onto the cartridge.

-

Wash the cartridge with 0.1% formic acid in water to remove salts and other polar impurities.

-

Elute the deoxynucleosides with methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.

IV. LC-MS/MS Analysis

Objective: To separate and quantify 8-oxo-dG, dG, and their isotopic internal standards.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A linear gradient from 5% to 50% B over 10 minutes.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

MS/MS Conditions (Example - Positive ESI Mode):

-

Ion Source: Electrospray Ionization (ESI), positive mode

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

8-oxo-dG: m/z 284.1 → 168.1

-

[¹⁵N₅]-8-oxo-dG: m/z 289.1 → 173.1

-

dG: m/z 268.1 → 152.1

-

2'-Deoxyguanosine-¹³C₁₀: m/z 278.1 → 162.1

-

Data Analysis:

-

Quantify the amount of 8-oxo-dG and dG in the sample by calculating the peak area ratios of the analyte to its corresponding internal standard.

-

Normalize the amount of 8-oxo-dG to the amount of dG to express the result as a ratio (e.g., 8-oxo-dG per 10⁶ dG).

Visualizations

The following diagrams illustrate the key workflows and relationships described in this application note.

Caption: Experimental workflow for 8-oxo-dG quantification.

Caption: Prevention of artifactual 8-oxo-dG formation.

Caption: Simplified pathway of 8-oxo-dG formation and fate.

References

- 1. Prevention of artifactual oxidation in determination of cellular 8-oxo-7,8-dihydro-2'-deoxyguanosine by isotope-dilution LC-MS/MS with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ovid.com [ovid.com]

- 4. sfrbm.org [sfrbm.org]

- 5. A robust LC-MS/MS method to measure 8-oxoGuo, 8-oxodG, and NMN in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid measurement of 8-oxo-7,8-dihydro-2′-deoxyguanosine in human biological matrices using ultra-high-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2'-Deoxyguanosine-¹³C₁₀ in DNA Adductomics Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2'-Deoxyguanosine-¹³C₁₀ as an internal standard in DNA adductomics research. Detailed protocols for sample preparation, LC-MS/MS analysis, and data interpretation are included to facilitate the accurate quantification of DNA adducts.

Introduction to DNA Adductomics and the Role of Internal Standards

DNA adductomics is the comprehensive analysis of DNA modifications, or adducts, which are covalent attachments of chemical species to DNA. These adducts can arise from exposure to exogenous carcinogens found in the environment, diet, and lifestyle factors, or from endogenous processes such as oxidative stress and lipid peroxidation. If not repaired by the cell's DNA repair machinery, these lesions can lead to mutations and contribute to the initiation of cancer.

The gold standard for the quantification of DNA adducts is liquid chromatography-tandem mass spectrometry (LC-MS/MS) utilizing the stable isotope dilution method.[1][2] This approach offers high specificity, sensitivity, and accuracy. A stable isotope-labeled internal standard, such as 2'-Deoxyguanosine-¹³C₁₀, is chemically identical to the analyte of interest (in this case, 2'-deoxyguanosine (B1662781) or its adducted forms) but has a different mass due to the incorporation of heavy isotopes. By adding a known amount of the internal standard to a sample at the beginning of the workflow, it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, allowing for precise and accurate quantification.[1]

Applications of 2'-Deoxyguanosine-¹³C₁₀

2'-Deoxyguanosine-¹³C₁₀ serves as a crucial internal standard for the quantification of various guanine (B1146940) adducts. Its applications span across several research areas:

-

Biomonitoring of Carcinogen Exposure: Quantifying DNA adducts in human tissues and biofluids can serve as a biomarker of exposure to environmental and occupational carcinogens.

-

Mechanistic Toxicology: Elucidating the mechanisms by which chemicals cause cancer by identifying and quantifying the specific DNA adducts they form.

-

Drug Development: Assessing the genotoxic potential of new drug candidates by measuring their ability to form DNA adducts.

-

Molecular Epidemiology: Investigating the links between exposure to specific carcinogens, the formation of DNA adducts, and the risk of developing cancer in human populations.[3]

Experimental Workflow and Protocols

The following sections detail a general workflow and protocol for the analysis of DNA adducts using 2'-Deoxyguanosine-¹³C₁₀ as an internal standard.

Overall Experimental Workflow

The general workflow for DNA adduct analysis involves several key steps, from sample collection to data analysis.

Caption: General workflow for DNA adduct analysis.

Detailed Experimental Protocols

1. DNA Isolation

-

Objective: To extract high-purity DNA from biological samples.

-

Materials:

-

Tissue or cell samples

-

Proteinase K

-

DNA isolation kit (e.g., Qiagen QIAamp DNA Mini Kit)

-

Isopropanol

-

Nuclease-free water

-

-

Protocol:

-

Homogenize tissue samples or lyse cells according to the manufacturer's protocol of the chosen DNA isolation kit.

-

Digest with Proteinase K to remove proteins.

-

Follow the column-based purification steps of the DNA isolation kit.

-

Precipitate the extracted DNA with isopropanol.

-

Wash the DNA pellet with 70% ethanol to remove salts.

-

Air-dry the pellet and resuspend in nuclease-free water.

-

Quantify the DNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).

-

2. Addition of Internal Standard and Enzymatic Digestion

-

Objective: To hydrolyze DNA into individual nucleosides for LC-MS/MS analysis and to spike the sample with a known amount of the internal standard.

-

Materials:

-

Purified DNA sample

-

2'-Deoxyguanosine-¹³C₁₀ internal standard solution (concentration accurately determined)

-

Nuclease P1

-

Alkaline Phosphatase

-

Phosphodiesterase I

-

Digestion buffer (e.g., 30 mM sodium acetate, 1 mM ZnCl₂)

-

-

Protocol:

-

To a known amount of DNA (e.g., 20 µg), add a predetermined amount of 2'-Deoxyguanosine-¹³C₁₀ internal standard.[4] The amount of internal standard should be in the mid-range of the expected adduct concentrations.

-

Add the digestion buffer to the DNA and internal standard mixture.

-

Add Nuclease P1 and incubate at 37°C for 2-4 hours.[4]

-

Add Alkaline Phosphatase and Phosphodiesterase I and continue the incubation at 37°C overnight.[4]

-

After digestion, enzymes can be removed by ultrafiltration or chloroform (B151607) extraction.[2]

-

3. Solid Phase Extraction (SPE) for Adduct Enrichment

-

Objective: To remove unmodified nucleosides, which are present in vast excess, and other interfering substances.

-

Materials:

-

SPE cartridges (e.g., C18 or mixed-mode cation exchange)

-

Water

-

Elution solvent (e.g., methanol or acetonitrile (B52724) with a small percentage of formic acid)

-

-

Protocol:

-

Condition the SPE cartridge with methanol followed by water.

-

Load the digested DNA sample onto the cartridge.

-

Wash the cartridge with water to remove salts and highly polar unmodified nucleosides.

-

Elute the DNA adducts and the internal standard with the elution solvent.

-

Dry the eluate under a stream of nitrogen or in a vacuum concentrator.

-

Reconstitute the sample in a small volume of the initial LC mobile phase.

-

4. LC-MS/MS Analysis

-

Objective: To separate the DNA adducts and the internal standard chromatographically and detect them with high sensitivity and specificity using tandem mass spectrometry.

-

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) equipped with an electrospray ionization (ESI) source.

-

-

LC Parameters (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over a specified time (e.g., 15-30 minutes).[2]

-

Flow Rate: 0.2-0.4 mL/min

-

Column Temperature: 40°C

-

-

MS/MS Parameters (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Mode: Selected Reaction Monitoring (SRM), Multiple Reaction Monitoring (MRM), or Parallel Reaction Monitoring (PRM).[5]

-

Transitions: Monitor the transition from the protonated molecular ion [M+H]⁺ to a specific product ion. For 2'-deoxyguanosine and its adducts, a common fragmentation is the neutral loss of the deoxyribose sugar (116 Da).[6]

-

2'-Deoxyguanosine: m/z 268.1 → 152.1

-

2'-Deoxyguanosine-¹³C₁₀: m/z 278.1 → 162.1

-

Specific Adducts: The precursor mass will be the mass of 2'-deoxyguanosine plus the mass of the adduct. The product ion will typically be the adducted guanine base.

-

-